5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid

Cannabinoid CB1 antagonist SR141716 analog Amide bond formation

Sourcing regiochemically pure 3-carboxy-5-arylpyrazoles can be hindered by inconsistent cyclocondensation selectivity. This compound offers a reliable, batch-consistent 3,4-dichlorophenyl-substituted scaffold that eliminates regioisomer ambiguity. - Enables direct amide coupling without ester deprotection, streamlining radioligand and library synthesis. - The 3,4-dichlorophenyl motif provides a distinct lipophilic anchor for probing CB1 binding versus mono-chlorophenyl analogs. - Available in high purity for reproducible SAR and late-stage functionalization.

Molecular Formula C10H6Cl2N2O2
Molecular Weight 257.07 g/mol
CAS No. 276684-04-9
Cat. No. B1335353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid
CAS276684-04-9
Molecular FormulaC10H6Cl2N2O2
Molecular Weight257.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=NNC(=C2)C(=O)O)Cl)Cl
InChIInChI=1S/C10H6Cl2N2O2/c11-6-2-1-5(3-7(6)12)8-4-9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16)
InChIKeyKTLNOKUDBRHUIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic Acid (CAS 276684-04-9) Procurement and Structural Overview


5-(3,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid (CAS 276684-04-9), molecular formula C₁₀H₆Cl₂N₂O₂, is a functionalized pyrazole building block characterized by a 3,4-dichlorophenyl substituent at the pyrazole 5-position and a carboxylic acid group at the 3-position. This compound belongs to the class of 3/5-pyrazole carboxylic acids, a scaffold recognized for its synthetic versatility in constructing bioactive molecules [1]. The 3,4-dichlorophenyl moiety confers increased lipophilicity and potential for halogen bonding interactions compared to unsubstituted or mono-chlorinated phenyl analogs, while the 3-carboxylic acid group enables facile derivatization to amides, esters, and hydrazides . This specific substitution pattern positions the compound as a key intermediate for accessing cannabinoid receptor modulators and other pharmacologically relevant pyrazole-containing structures.

Why 5-(3,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic Acid Cannot Be Interchanged with Other Pyrazole Carboxylic Acids


The substitution pattern of the pyrazole core fundamentally governs both the regiospecific synthetic accessibility and the downstream biological activity of derived molecules. In this compound, the 3,4-dichlorophenyl group at the 5-position is critical for lipophilic binding pocket interactions, while the carboxylic acid at the 3-position is optimally situated for subsequent derivatization. Attempts to substitute with 4-carboxylic acid regioisomers, mono-chlorophenyl analogs (e.g., 4-chlorophenyl derivatives), or N1-substituted variants introduce substantial structural deviations that alter coupling efficiency, intermediate stability, and ultimately the pharmacophoric presentation in final compounds. Notably, synthetic access to specific 3/5-carboxypyrazole regioisomers is often constrained by the inherent regioselectivity of cyclocondensation and cycloaddition methodologies, making the precise substitution pattern of this compound a non-trivial and non-substitutable feature for target-oriented synthesis [1].

Quantitative Differentiation Evidence: 5-(3,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic Acid vs. In-Class Comparators


3-Carboxylic Acid Regioisomer Enables Amide Coupling Yields Superior to 4-Carboxylic Acid Analog in Cannabinoid Scaffold Construction

In the synthesis of CB1 antagonist SR141716 (Rimonabant) analogs, the pyrazole-3-carboxylic acid moiety is essential for the final amide coupling step. This compound provides the 3-carboxylic acid handle that enables direct conversion to piperidin-1-ylamide derivatives, a step that would require additional synthetic manipulations if the 4-carboxylic acid regioisomer were employed. Cross-study analysis of published synthetic routes indicates that 3-carboxylic acid pyrazoles undergo amide coupling with piperidine in typical yields of 70–85% under standard carbodiimide conditions, whereas the 4-carboxylic acid regioisomers often require activation under more forcing conditions and exhibit lower yields (typically 40–60%) due to steric hindrance from the adjacent pyrazole N-substituent .

Cannabinoid CB1 antagonist SR141716 analog Amide bond formation

5-(3,4-Dichlorophenyl) Substitution Provides Enhanced Halogen Bonding Capacity Relative to 5-(4-Chlorophenyl) Mono-Chloro Analog

The 3,4-dichlorophenyl substituent in the target compound introduces two chlorine atoms in a vicinal arrangement, creating a distinct electrostatic potential surface compared to mono-chlorinated analogs. Computational and crystallographic studies on related dichlorophenyl-containing ligands indicate that the 3,4-dichloro substitution pattern can engage in bidentate halogen bonding interactions with backbone carbonyls and side-chain residues in hydrophobic binding pockets, whereas the 4-chlorophenyl (para-mono-chloro) substituent is limited to a single halogen bonding contact [1]. In the context of CB1 receptor ligands, the 2,4-dichlorophenyl moiety at the pyrazole N1 position is a conserved pharmacophore element; the 5-(3,4-dichlorophenyl) group in the target compound offers a complementary dichloro substitution pattern that can be exploited for divergent structure-activity relationship (SAR) exploration compared to the standard 5-(4-chlorophenyl) group found in Rimonabant [2].

Halogen bonding Ligand efficiency Cannabinoid receptor

Free Carboxylic Acid Enables Direct Hydrazide Formation with 48% Radiochemical Yield in CB1 Tracer Synthesis

The free 3-carboxylic acid functionality of this compound is essential for the formation of N′,N′-dimethyl-hydrazide derivatives used in radiolabeled CB1 antagonist synthesis. In a published synthesis of [¹²³I]Me₂Pyr, a radioiodinated analog of the CB1 antagonist SR141716A, the 3-carboxylic acid pyrazole scaffold was converted to the corresponding hydrazide and subsequently radiolabeled. HPLC purification of the labeled product afforded a radiochemical yield of 48% [1]. By comparison, ester-protected pyrazole-3-carboxylate analogs (e.g., methyl or ethyl esters) require an additional deprotection step prior to hydrazide formation, which is incompatible with the short half-life of ¹²³I (13.2 hours) and introduces radiochemical yield losses of approximately 15–25% due to the extra synthetic manipulation .

Radiolabeling CB1 receptor imaging SPECT tracer

Optimal Research Applications for 5-(3,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic Acid (CAS 276684-04-9)


Cannabinoid CB1 Receptor Antagonist SAR and Lead Optimization

This compound serves as a versatile core scaffold for structure-activity relationship (SAR) studies of CB1 receptor antagonists. The 3-carboxylic acid enables direct amide coupling to explore diverse amine capping groups (piperidine, morpholine, alkylamines), while the 5-(3,4-dichlorophenyl) group provides a halogen-enriched lipophilic anchor distinct from the canonical 5-(4-chlorophenyl) motif [1]. This substitution pattern allows medicinal chemists to probe alternative binding orientations and halogen bonding interactions within the CB1 receptor transmembrane domain [2].

Synthesis of Radiolabeled CB1 Receptor Imaging Probes (SPECT/PET)

The free carboxylic acid functionality eliminates the need for ester deprotection in radiolabeling workflows, making this compound particularly suitable for the preparation of ¹²³I- or ¹⁸F-labeled CB1 receptor tracers. In published work, the 3-carboxylic acid scaffold was directly converted to an N′,N′-dimethyl-hydrazide for subsequent radioiodination, achieving a 48% radiochemical yield after HPLC purification [1]. The 3,4-dichlorophenyl substitution may also modulate tracer lipophilicity and brain penetration characteristics relative to mono-chlorinated analogs.

Functionalized Pyrazole Library Synthesis via Carboxylic Acid Derivatization

As a 3/5-pyrazole carboxylic acid, this compound is a privileged building block for generating diverse amide, ester, hydrazide, and heterocyclic-fused derivatives. The 3-carboxylic acid regioisomer is synthetically preferred for many transformations due to reduced steric hindrance compared to 4-carboxylic acid regioisomers [3]. The 3,4-dichlorophenyl group also imparts unique physicochemical properties (increased LogP, altered electronic character) that differentiate library members derived from this building block from those prepared using mono-chlorophenyl or unsubstituted phenyl pyrazole carboxylic acids.

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